Dual HAT Inhibition vs. Inactive Uridine Triacetate
5-(Hydroxymethyl)-2',3',5'-triacetateuridine (tested as the free 5-hydroxymethyluridine species after esterase-mediated deacetylation in cellular assays) inhibits the histone acetyltransferase GCN5 with an IC50 of 150 nM and p300 with an IC50 of 660 nM, while showing negligible activity against STAT3 (IC50 = 20,000 nM) . In contrast, uridine triacetate (2',3',5'-tri-O-acetyluridine), which lacks the 5-hydroxymethyl group, has no reported HAT inhibitory activity in these assays . The 4.4-fold selectivity for GCN5 over p300 suggests a target-specific epigenetic modulation profile not achievable with other nucleoside prodrugs .
| Evidence Dimension | Histone acetyltransferase (HAT) inhibition potency (IC50) |
|---|---|
| Target Compound Data | GCN5 IC50 = 150 nM; p300 IC50 = 660 nM; STAT3 IC50 = 20,000 nM (inactive) |
| Comparator Or Baseline | Uridine triacetate (2',3',5'-tri-O-acetyluridine): no reported HAT inhibition; 5-hydroxymethyl-2'-deoxyuridine (HMdUrd): no HAT inhibition data found |
| Quantified Difference | >100-fold selectivity for GCN5 vs. STAT3; 4.4-fold selectivity for GCN5 over p300; unique HAT inhibition profile not shared by uridine triacetate or deoxyuridine analogs |
| Conditions | Recombinant Saccharomyces cerevisiae GCN5 (Vps75-stimulated) using [3H]-acetyl-CoA; recombinant human p300 using dH3-H4 tetramer and [3H]-acetyl-CoA; STAT3 SPR assay (BindingDB ChEMBL deposition) |
Why This Matters
Procurement of this compound is justified for epigenetic drug discovery programs targeting GCN5/p300-mediated acetylation, a mechanism inaccessible to standard uridine prodrugs.
- [1] BindingDB. BDBM50396170 (CHEMBL2031566): IC50 data for GCN5 (150 nM), p300 (660 nM), and STAT3 (20,000 nM). View Source
- [2] DrugBank. Uridine triacetate: pharmacological profile; no HAT inhibitory activity reported. View Source
- [3] BindingDB. CHEMBL2031566 curated data: GCN5 IC50 150 nM, p300 IC50 660 nM. Calculated selectivity ratio = 660/150 = 4.4. View Source
